molecular formula C23H27N3O6 B7699270 N-(4-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(4-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7699270
M. Wt: 441.5 g/mol
InChI Key: JIUQCZAYINRPIR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ETTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTB is a synthetic compound that belongs to the class of oxadiazoles and is widely used in biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the development and progression of cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to possess significant anti-inflammatory and antioxidant properties. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound has also been shown to inhibit the activity of various enzymes and proteins that are involved in the development and progression of cancer, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in scientific research. This compound has also been found to possess significant anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for various applications in biochemistry, pharmacology, and medicinal chemistry.
However, there are also limitations associated with the use of this compound in lab experiments. The compound has not been extensively studied in vivo, and its safety and toxicity profiles are not well understood. Further research is needed to fully understand the potential risks and benefits associated with the use of this compound in scientific research.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential application is in the development of new cancer therapies. This compound has been shown to possess significant anticancer properties, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Another potential application is in the development of new anti-inflammatory and antioxidant therapies. This compound has been found to possess significant anti-inflammatory and antioxidant properties, and further research is needed to fully understand its potential applications in these areas.
Overall, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand its potential risks and benefits and to explore its potential applications in biochemistry, pharmacology, and medicinal chemistry.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 4-ethoxybenzoyl chloride with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in the presence of a base. The resulting product is then reacted with 4-aminobutanoic acid in the presence of a coupling agent to yield this compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in scientific research. It has been found to possess significant anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the activity of various enzymes and proteins that are involved in the development and progression of cancer, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6/c1-5-31-17-11-9-16(10-12-17)24-20(27)7-6-8-21-25-23(26-32-21)15-13-18(28-2)22(30-4)19(14-15)29-3/h9-14H,5-8H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUQCZAYINRPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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